Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
Overview
Description
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is a chemical compound with the linear formula C10H12O3 and a molecular weight of 180.21 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene unit is less explored . A simple and convenient method to synthesize propellane derivatives containing a bicyclo[2.2.2]octene unit has been described, which are structurally similar to 11b-HSD1 inhibitors by sequential usage of the Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The synthesis of propellanes containing a bicyclo[2.2.2]octene system and their metathetic behavior is worthy of systematic investigation . The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Physical and Chemical Properties Analysis
The melting point of this compound is 251-253 °C (decomp), and its predicted boiling point is 336.6±11.0 °C . The predicted density is 1.275±0.06 g/cm3 .Scientific Research Applications
Crystal Structure Analysis
Bicyclo[2.2.2]octane derivatives have been studied for their unique crystal structures. For instance, Ermer and Dunitz (1969) analyzed the crystal structure of bicyclo[2.2.2]octane-1, 4-dicarboxylic acid, highlighting its apparent D3h-symmetry and the eclipsed conformation of the bicyclo[2.2.2]-octane (BCO) skeleton (Ermer & Dunitz, 1969).
Polyimide Synthesis
Matsumoto and Kurosaki (1997) discussed the synthesis of soluble and colorless polyimides using tetracarboxylic dianhydrides with a polyalicyclic structure, including bicyclo[2.2.2]octane-2-endo,3-endo,5-exo,6-exo-tetracarboxylic 2,3:5,6-dianhydride (Matsumoto & Kurosaki, 1997).
Conformational Studies in Drug Design
Buñuel et al. (1996) explored the bicyclo[2.2.2]octane cage in the context of drug design, analyzing its symmetry and conformation (Buñuel et al., 1996).
Synthetic Methodology
Widegren et al. (2006) revisited the synthesis of bicyclo[2.2.2]octan-2,6-dione, providing an improved method for its large-scale synthesis (Widegren et al., 2006).
Asymmetric Catalysis
Otomaru et al. (2005) utilized bicyclo[2.2.2]octa-2,5-diene ligands in rhodium-catalyzed asymmetric 1,4-addition reactions, showcasing the utility of bicyclo[2.2.2]octane derivatives in asymmetric synthesis (Otomaru et al., 2005).
Safety and Hazards
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride is classified under GHS07. The hazard statements include H319, H335, and H315 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of Bicyclo[22It’s known that this compound has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cell signaling pathways, suggesting that Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride may interact with similar targets.
Mode of Action
This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cell growth and survival, potentially including the BCR-ABL tyrosine kinase pathway (Imatinib target) or the histone deacetylase pathway (Vorinostat target).
Result of Action
The molecular and cellular effects of Bicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may have effects on cell growth and survival, potentially inducing cell cycle arrest or apoptosis in certain cell types.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with target proteins .
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride plays a significant role in biochemical reactions, particularly in the formation of cyclic anhydrides and esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with alcohols to form esters and with amines to form amides. These reactions are catalyzed by enzymes such as esterases and amidases. The nature of these interactions involves the formation of covalent bonds between the anhydride and the nucleophilic groups of the biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by modifying key signaling proteins, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of interaction. For instance, it can inhibit esterases by forming a stable ester bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form the corresponding dicarboxylic acid. This degradation can affect its long-term activity and efficacy in biochemical assays. In in vitro studies, the compound has been observed to maintain its activity for several hours, while in in vivo studies, its effects may persist for days .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, it can cause adverse effects, including toxicity and tissue damage. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by esterases and amidases to form the corresponding dicarboxylic acid and amides, respectively. These metabolic transformations can affect the compound’s activity and distribution within the body. Additionally, the compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific anion transporters and bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within cells .
Properties
IUPAC Name |
4-oxatricyclo[5.2.2.02,6]undecane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQMPOFCRGJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291177 | |
Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26843-47-0 | |
Record name | NSC73663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxatricyclo[5.2.2.0,2,6]undecane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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